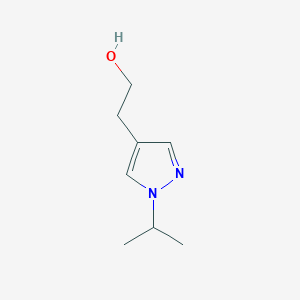

2-(1-Isopropyl-1H-pyrazol-4-yl)ethanol

Cat. No. B8739570

M. Wt: 154.21 g/mol

InChI Key: MQCSQENDKJRXDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07291632B2

Procedure details

Combine 2,3-dihydrofuran (25 mL, 0.33 mol) and triethylorthoformate (93.3 mL, 0.56 mol) and then slowly add boron trifluoride diethyl etherate (2.0 mL, 0.017 mol) while stirring rapidly. Allow the reaction to continue for 18 hr. Distill the reaction at 60° C. under 8 mm Hg vacuum to remove excess 2,3-dihydrofuran and triethylorthoformate. Heat a portion of the remaining residue (10 g, 45 mmol) at reflux in 1 N HCl with isopropyl hydrazine (3.4 g, 45 mmol). After 2 hr, the temperature is reduced to 80° C. and the reaction is stirred for 18 hr. After cooling to room temperature, the mixture is basified with 1 N NaOH to a pH>12 and diluted with CH2Cl2. Separate and extract the aqueous layer with CH2Cl2 (two times), combine organic layers, dry over MgSO4, and concentrate. Chromatography on silica gel, eluting with a gradient of 0–10% (2M NH3 in methanol) in CH2Cl2 provides the title intermediate as a brown solid (3.6 g, 52%). Mass spectrum (ion spray): m/z=155.2 (M+1); 1H NMR (DMSO, ppm) 7.52 (s, 1H), 7.24 (s,1H), 4.59 (t, J=5.5, 10.6 Hz, 1H), 4.39 (m, 1H), 3.51 (m, 2H), 2.51 (m, 2H), 1.38 (s, 3H), 1.35 (s, 3H)

[Compound]

Name

residue

Quantity

10 g

Type

reactant

Reaction Step Two

Name

Yield

52%

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[CH2:6](OC(OCC)OCC)C.B(F)(F)F.CCOCC.[CH:25]([NH:28][NH2:29])([CH3:27])[CH3:26].[OH-].[Na+]>Cl.C(Cl)Cl>[OH:1][CH2:5][CH2:4][C:3]1[CH:6]=[N:29][N:28]([CH:25]([CH3:27])[CH3:26])[CH:2]=1 |f:2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCC=C1

|

|

Name

|

|

|

Quantity

|

93.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(OCC)OCC

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(F)(F)F.CCOCC

|

Step Two

[Compound]

|

Name

|

residue

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

3.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NN

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction is stirred for 18 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distill

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at 60° C. under 8 mm Hg vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess 2,3-dihydrofuran and triethylorthoformate

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hr

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reduced to 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract the aqueous layer with CH2Cl2 (two times)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

WASH

|

Type

|

WASH

|

|

Details

|

Chromatography on silica gel, eluting with a gradient of 0–10% (2M NH3 in methanol) in CH2Cl2

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCC=1C=NN(C1)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.6 g | |

| YIELD: PERCENTYIELD | 52% | |

| YIELD: CALCULATEDPERCENTYIELD | 51.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |